Molecular Descriptors vs Saturated Analog
The target compound differs measurably from its fully saturated counterpart (2-azabicyclo[2.2.1]heptane-2-acetic acid, CAS 933690-44-9) in key molecular descriptors. The presence of the endocyclic double bond reduces molecular weight by approximately 2 Da (153.18 vs. 155.19) and introduces a reactive alkene site unavailable in the saturated analog. The XLogP3 value of -1.8 indicates higher polarity than would be predicted for saturated bicyclic amines, while the TPSA of 40.5 Ų (identical for both due to conserved polar atoms) maintains similar hydrogen bonding capacity [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 153.18 g/mol; XLogP3 -1.8; TPSA 40.5 Ų |
| Comparator Or Baseline | 2-Azabicyclo[2.2.1]heptane-2-acetic acid (CAS 933690-44-9): MW 155.19 g/mol; Density 1.207 g/cm³ |
| Quantified Difference | MW difference: -2.01 Da (~1.3% reduction); predicted lipophilicity shift due to alkene moiety |
| Conditions | Calculated molecular descriptors from standardized cheminformatics platforms (InChI-based computation) |
Why This Matters
These physicochemical differences affect chromatographic retention times (RP-HPLC), solubility in aqueous buffers, and mass spectrometric detection limits, requiring compound-specific method optimization rather than generic substitution.
- [1] Angene Chemical. 2-Azabicyclo[2.2.1]hept-5-ene-2-acetic acid (CAS 130687-30-8) Product Datasheet. Catalog No. AG000UTJ. View Source
